An In-depth Technical Guide to 2-Hydroxymethyl-3-methylpyridine (CAS 63071-09-0)
An In-depth Technical Guide to 2-Hydroxymethyl-3-methylpyridine (CAS 63071-09-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxymethyl-3-methylpyridine, with the CAS number 63071-09-0, is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring functionalized with both a hydroxymethyl and a methyl group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the available data on 2-Hydroxymethyl-3-methylpyridine, including its chemical and physical properties, a potential synthetic route, and its emerging role in pharmaceutical research, particularly in the development of novel therapeutic agents. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates the existing information and provides context through related pyridine derivatives.
Chemical and Physical Properties
2-Hydroxymethyl-3-methylpyridine, also known by its IUPAC name (3-methylpyridin-2-yl)methanol, is a heterocyclic organic compound. The presence of the nitrogen atom in the pyridine ring imparts basicity, while the hydroxymethyl group allows for a variety of chemical transformations, such as esterification, etherification, and oxidation. These features make it a valuable intermediate in the synthesis of more complex molecules.[1]
Table 1: Physicochemical Properties of 2-Hydroxymethyl-3-methylpyridine
| Property | Value | Source |
| CAS Number | 63071-09-0 | [1] |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Synonyms | (3-Methylpyridin-2-yl)methanol | [1] |
Synthesis
Alternatively, a Grignard reaction utilizing a 3-methylpicolinaldehyde precursor could also be a viable synthetic route. The general approach for the synthesis of pyridine derivatives often involves multi-step processes that may start from more common precursors like 3-methylpyridine.[2][3] The industrial production of 3-methylpyridine itself can be achieved through the reaction of acrolein with ammonia over a heterogeneous catalyst.[2]
Workflow for a Potential Synthetic Route:
Caption: A potential multi-step synthesis of 2-Hydroxymethyl-3-methylpyridine.
Spectroscopic Data
Experimentally determined spectroscopic data for 2-Hydroxymethyl-3-methylpyridine is not widely published. However, based on the analysis of similar pyridine derivatives, the following spectral characteristics can be anticipated.[4][5][6][7][8][9]
Table 2: Predicted Spectroscopic Data for 2-Hydroxymethyl-3-methylpyridine
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (multiplets).- Methylene protons of the hydroxymethyl group (singlet or doublet).- Methyl protons (singlet).- Hydroxyl proton (broad singlet). |
| ¹³C NMR | - Aromatic carbons of the pyridine ring.- Methylene carbon of the hydroxymethyl group.- Methyl carbon. |
| IR Spectroscopy | - O-H stretching (broad band around 3300 cm⁻¹).- C-H stretching (aromatic and aliphatic).- C=N and C=C stretching of the pyridine ring.- C-O stretching. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 123. |
Applications in Drug Discovery and Development
The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[10] The introduction of a hydroxymethyl group can enhance the pharmacokinetic and pharmacodynamic properties of a drug molecule by increasing its hydrophilicity and providing a site for hydrogen bonding with biological targets.[10]
While specific biological activities for 2-Hydroxymethyl-3-methylpyridine are not extensively documented, the broader class of pyridine derivatives has been investigated for a wide range of therapeutic applications, including:
-
Antimicrobial Activity: Various pyridine derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12][13]
-
Antimalarial Activity: Substituted pyridines have been synthesized and evaluated as potential antimalarial agents, with some compounds showing significant inhibition of parasite multiplication.[14]
-
Anticancer Activity: The antiproliferative effects of pyridine derivatives against various cancer cell lines are an active area of research.[12]
-
Enzyme Inhibition: The pyridine nucleus can serve as a core for the design of specific enzyme inhibitors. For instance, some pyridine derivatives have been investigated as inhibitors of dihydrofolate reductase.[14]
Logical Relationship for Drug Discovery Application:
Caption: The role of 2-Hydroxymethyl-3-methylpyridine in a typical drug discovery workflow.
Experimental Protocols (General)
While a specific experimental protocol for the biological evaluation of 2-Hydroxymethyl-3-methylpyridine is not available, a general methodology for assessing the antimicrobial activity of novel compounds is provided below as a representative example.
Table 3: General Protocol for In Vitro Antimicrobial Activity Screening
| Step | Procedure |
| 1. Preparation of Test Compound | Dissolve 2-Hydroxymethyl-3-methylpyridine in a suitable solvent (e.g., DMSO) to prepare a stock solution. |
| 2. Microbial Strains | Obtain and culture relevant strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans). |
| 3. Broth Microdilution Assay | - Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.- Inoculate each well with a standardized suspension of the microbial strain.- Incubate the plates under appropriate conditions (temperature, time). |
| 4. Determination of MIC | The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth. |
| 5. Controls | Include positive controls (known antibiotics/antifungals) and negative controls (solvent only) in the assay. |
Conclusion
2-Hydroxymethyl-3-methylpyridine is a promising chemical intermediate with significant potential for application in drug discovery and development. Its versatile chemical nature allows for the synthesis of a wide array of derivatives that can be screened for various biological activities. While there is a need for more detailed public data on its synthesis, characterization, and specific biological functions, the information available for related pyridine compounds strongly suggests that 2-Hydroxymethyl-3-methylpyridine is a valuable tool for medicinal chemists. Further research into this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. CAS 63071-09-0: (3-Methylpyridine-2-yl)methanol [cymitquimica.com]
- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]
- 3. 3-Methylpyridine: Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
- 6. hmdb.ca [hmdb.ca]
- 7. mdpi.com [mdpi.com]
- 8. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
